4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Fluoro and Methoxy Groups: The introduction of the fluoro and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, 4-fluoroaniline can be reacted with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of both fluoro and methoxy groups on the benzothiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-10-7-5-9(6-8-10)16-14-17-13-11(15)3-2-4-12(13)19-14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPVHTLVQMIZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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